molecular formula C13H18N2O2 B1464479 4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid CAS No. 939795-68-3

4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid

Cat. No.: B1464479
CAS No.: 939795-68-3
M. Wt: 234.29 g/mol
InChI Key: WLRALHURBPKOHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid is a benzoic acid derivative featuring a 4-aminopiperidine moiety connected via a methylene linker. This specific molecular architecture, incorporating both a carboxylic acid and a basic amine functional group, makes it a valuable building block in medicinal chemistry and pharmaceutical research. Compounds with similar structural motifs are frequently employed as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). This scaffold is of significant interest for the development of novel therapeutic agents. The molecule can serve as a core structure or precursor for designing protease inhibitors, receptor antagonists, and other biologically active molecules. Researchers can utilize the reactive functional groups for further chemical modifications, such as amide bond formation with the carboxylic acid or derivatization of the primary amine, to create diverse compound libraries for biological screening. For Research Use Only (RUO). Not for diagnostic or therapeutic use. Not for human or veterinary use.

Properties

IUPAC Name

4-[(4-aminopiperidin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-12-5-7-15(8-6-12)9-10-1-3-11(4-2-10)13(16)17/h1-4,12H,5-9,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRALHURBPKOHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, influencing their activity. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity. This compound is also known to interact with transport proteins, affecting the transport of other molecules across cell membranes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that can alter cell proliferation and differentiation. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular function. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can affect the activity of enzymes involved in the citric acid cycle, leading to changes in the production of ATP and other metabolites. Additionally, it can interact with cofactors such as NADH and FADH2, further influencing metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transport proteins, leading to its accumulation in specific cellular compartments. The distribution of this compound within tissues can also be influenced by its binding to plasma proteins, which can affect its bioavailability and activity.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. The localization of this compound can also affect its interactions with other biomolecules, thereby modulating its biological effects.

Biological Activity

4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid (also referred to as compound 1) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits significant interactions with various biological targets, particularly as an inhibitor of soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of bioactive lipids. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C13H18N2O2
  • Molecular Weight: Approximately 234.29 g/mol
  • Structural Characteristics: The compound features a benzoic acid moiety linked to a piperidine ring through a methylene bridge, enabling specific interactions with biological targets.

Inhibition of Soluble Epoxide Hydrolase (sEH)

Research indicates that this compound acts as a competitive inhibitor of sEH. This enzyme is involved in the hydrolysis of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory effects. By inhibiting sEH, this compound can potentially enhance the levels of EETs, providing therapeutic benefits for conditions such as hypertension and chronic pain management.

Anticancer Properties

Several studies have explored the anticancer potential of compounds related to this compound. Specifically, derivatives with similar structural motifs have been synthesized and evaluated for their ability to induce autophagy in cancer cells. For instance, compounds targeting autophagy pathways have shown promise in treating non-small cell lung cancer.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Competitive Binding: The compound binds effectively to sEH, demonstrating competitive inhibition characteristics that influence lipid metabolism and signaling pathways.
  • Influence on Protein Degradation Systems: Similar benzoic acid derivatives have been shown to promote the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), suggesting a broader role in cellular homeostasis and protein degradation .

Comparative Studies on Structural Analogues

A comparative analysis of structural analogues revealed varying degrees of biological activity. For example, compounds with different substituents on the piperidine ring exhibited distinct binding affinities to sEH, influencing their therapeutic potential. The following table summarizes key findings:

Compound NameStructural FeaturesBiological Activity
4-(Aminomethyl)benzoic acidAmino group on benzoic acidUsed as an intermediate in drug synthesis
4-(Methylpiperazin-1-yl)methylbenzoic acidPiperazine instead of piperidineDifferent solubility properties
3-(Aminocyclohexyl)benzoic acidCyclohexane ringPotentially different receptor interactions
This compound Piperidine ring with benzoic acidSignificant sEH inhibition; potential anticancer effects

Case Study: Antitumor Activity

In a study evaluating the anticancer properties of piperidine derivatives, this compound was shown to induce autophagy in cancer cell lines. This effect was attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid with five related compounds, focusing on structural variations, physicochemical properties, and biological activities.

Structural and Functional Group Variations

Compound Name Substituent on Piperidine/Piperazine Key Functional Groups Biological Activity (if reported)
This compound 4-amino Benzoic acid, aminopiperidine Not explicitly stated (inference: kinase inhibition )
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid 4-methylpiperazine Benzoic acid, methylpiperazine Intermediate in kinase inhibitor synthesis
4-[(4-Ethylpiperazin-1-yl)methyl]benzoic acid 4-ethylpiperazine Benzoic acid, ethylpiperazine Enhanced lipophilicity for membrane penetration
4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid Thiazolidinedione Benzoic acid, thiazolidinedione Potential antidiabetic or enzyme inhibition (inference )
2-(4-methyl-1,4-diazepan-1-yl)benzoic acid 4-methyldiazepane Benzoic acid, diazepane Improved solubility and pharmacokinetics

Physicochemical Properties

  • Lipophilicity: The 4-aminopiperidine derivative likely exhibits moderate lipophilicity due to the polar amino group, balancing aqueous and lipid solubility. In contrast, ethylpiperazine-substituted analogs (e.g., 4-[(4-Ethylpiperazin-1-yl)methyl]benzoic acid) show increased lipophilicity, favoring membrane permeability . Thiazolidinedione-substituted derivatives (e.g., ) are more polar due to the electron-withdrawing dioxo group, reducing lipid solubility but enhancing hydrogen-bonding interactions .
  • Acidity: The carboxylic acid group (pKa ~2.5) dominates acidity, but substituents on the piperidine/piperazine ring influence the basicity of the amino group. For example, methylpiperazine derivatives () have a pKa of ~8.5 for the tertiary amine, whereas ethylpiperazine analogs may exhibit slightly lower basicity due to steric effects .

Key Research Findings

  • Structure-Activity Relationships (SAR): Substitution at the piperazine nitrogen (e.g., methyl, ethyl) enhances kinase inhibitory activity by optimizing steric and electronic interactions with hydrophobic pockets in target enzymes .
  • Pharmacokinetic Profiles :

    • Diazepane-substituted benzoic acids () exhibit prolonged half-lives due to reduced metabolic degradation of the seven-membered ring .

Preparation Methods

Method Based on Nucleophilic Substitution of p-Chloromethylbenzoic Acid

This method is adapted from procedures used for structurally related compounds such as 4-(4-methylpiperazin-1-ylmethyl)benzoic acid dihydrochloride, with modifications for the aminopiperidine moiety.

Procedure:

  • Reaction Setup:

    • Dissolve 4-aminopiperidine in an appropriate solvent such as n-butanol or ethanol.
    • Add p-chloromethylbenzoic acid slowly at 20–40°C.
    • Maintain the reaction temperature at 30–40°C for an insulating reaction period until the residual p-chloromethylbenzoic acid is less than 1%.
  • Work-up:

    • Remove excess 4-aminopiperidine and solvent under reduced pressure.
    • Add water (1–3 times the weight of p-chloromethylbenzoic acid) to the residue.
    • Neutralize with concentrated hydrochloric acid to pH 1–2.
    • Add methanol (8–12 times the weight of p-chloromethylbenzoic acid), heat to 50–65°C to dissolve.
    • Cool to 0–10°C to crystallize the product.
    • Filter and wash the solid with methanol (1–2 times the weight of p-chloromethylbenzoic acid).
    • Dry at 50–60°C to obtain crude 4-[(4-aminopiperidin-1-yl)methyl]benzoic acid.
  • Purification:

    • Dissolve the crude product in water (2–5 times the weight of p-chloromethylbenzoic acid) at 50–60°C.
    • Add methanol, ethanol, or isopropanol dropwise over 2–5 hours (10–15 times the weight of p-chloromethylbenzoic acid).
    • Slowly cool to 0–10°C to precipitate the purified product.
    • Filter, wash, and dry at 50–60°C to yield the finished compound.

Notes:

  • Reaction temperatures and solvent volumes are critical for optimal yield and purity.
  • The acidic work-up ensures protonation and crystallization of the hydrochloride salt, improving isolation.

Method Involving Nitrile Intermediate and Hydrolysis

This alternative method involves the synthesis of a nitrile intermediate followed by hydrolysis to the carboxylic acid.

Procedure:

  • Formation of Nitrile Intermediate:

    • Dissolve p-cyanobenzyl chloride in a mixed solvent of ethanol and water (2:1 ratio).
    • Add 4-aminopiperidine (or methylpiperazine analogs for related compounds) in slight excess (1.2 equivalents).
    • Heat at 70°C for 1–2 hours to form 4-(4-aminopiperidin-1-ylmethyl)benzonitrile.
  • Hydrolysis to Acid:

    • Add sodium hydroxide (6 equivalents) to the reaction mixture.
    • Maintain heating at 70°C until complete hydrolysis of the nitrile to the carboxylic acid is confirmed.
    • Cool to room temperature, acidify slowly with dilute hydrochloric acid to pH 1 under ice bath conditions.
    • Add sodium chloride to saturation to facilitate precipitation.
    • Filter and dry the precipitate to obtain this compound hydrochloride.

Notes:

  • This method may offer better control over impurities and is suitable for scale-up.
  • The nitrile intermediate can be purified before hydrolysis, enhancing final product purity.

Comparative Data Table of Preparation Methods

Aspect Method 1 (Direct Substitution) Method 2 (Nitrile Intermediate Hydrolysis)
Starting Materials p-Chloromethylbenzoic acid, 4-aminopiperidine p-Cyanobenzyl chloride, 4-aminopiperidine
Solvents n-Butanol, Methanol, Water Ethanol, Water
Reaction Temperature 20–40°C (substitution), 50–65°C (crystallization) 70°C (substitution and hydrolysis)
Reaction Time Several hours until completion 1–2 hours (substitution), several hours (hydrolysis)
Work-up Acidification, crystallization, washing Acidification, salt addition, precipitation
Purification Recrystallization from alcohol-water mixtures Filtration after salt-induced precipitation
Product Form Hydrochloride salt, crystalline solid Hydrochloride salt, crystalline solid
Advantages Simpler, fewer steps Potentially higher purity, better impurity control
Disadvantages Requires careful control of pH and temperature More steps, requires handling of cyanide intermediate

Research Findings and Notes

  • The direct substitution method is widely used for related piperazine derivatives and can be adapted for the aminopiperidine analog with appropriate temperature and pH control to minimize side reactions and maximize yield.
  • The nitrile intermediate route provides an alternative when direct substitution yields impurities or incomplete reactions. Hydrolysis conditions must be optimized to prevent overreaction or degradation.
  • Crystallization conditions (solvent choice, temperature) are crucial for obtaining pure, stable hydrochloride salts suitable for pharmaceutical applications.
  • Both methods benefit from the use of hydrochloric acid for salt formation, improving compound stability and facilitating isolation.
  • Patents related to similar compounds emphasize the importance of solvent ratios and slow addition of alcohols during crystallization to control particle size and purity.
  • No direct preparation patents or literature specifically for this compound were found; however, methods for close analogs provide a reliable foundation for synthesis.

Q & A

Q. What are the recommended safety protocols for handling 4-[(4-aminopiperidin-1-yl)methyl]benzoic acid in laboratory settings?

  • Methodological Answer : Due to limited toxicological data, strict safety measures are advised. Use NIOSH/MSHA or EN 149-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles. In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist . Store the compound in a cool, dry environment (melting point >68°C) and avoid incompatible materials, as reactivity data are unavailable .

Q. How can researchers confirm the purity of this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) to assess purity. Compare retention times against a certified reference standard. For structural confirmation, employ nuclear magnetic resonance (NMR; ¹H/¹³C) to verify peaks corresponding to the aminopiperidine (δ 2.5–3.5 ppm) and benzoic acid (δ 7.8–8.2 ppm) moieties. Mass spectrometry (ESI-MS) can validate the molecular ion ([M+H]⁺ at m/z 235.3) .

Q. What synthetic routes are available for preparing this compound?

  • Methodological Answer : A common approach involves reductive amination:
    • React 4-formylbenzoic acid with 4-aminopiperidine in methanol under reflux.
    • Add sodium cyanoborohydride (NaBH₃CN) as a reducing agent.
    • Purify via recrystallization (ethanol/water) or silica gel chromatography (CH₂Cl₂:MeOH = 9:1).
      Yields typically range from 60–75% based on analogous piperidine derivatives .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for kinase inhibition?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to protein kinase B (PKB/Akt1; PDB: 1H10). Focus on the aminopiperidine group’s interaction with the hinge region (Glu234, Thr211). Use density functional theory (DFT) to calculate charge distribution at the benzoic acid carboxylate, which may influence hydrogen bonding with Lys267. Validate predictions via SAR studies, substituting the methyl linker with ethyl or cyclopropyl groups .

Q. What strategies address contradictions in stability data for this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies:
    • Prepare buffered solutions (pH 1–10) and incubate at 40°C/75% RH.
    • Monitor degradation via HPLC every 24 hours for 7 days.
    • Likely degradation pathways include hydrolysis of the piperidine ring (acidic pH) or decarboxylation (basic pH). Stabilize formulations by lyophilization or addition of antioxidants (e.g., ascorbic acid) .

Q. How does the compound’s logP value influence its pharmacokinetic profile in preclinical models?

  • Methodological Answer : Calculate logP using the shake-flask method (octanol/water partition) or software (e.g., ACD/Percepta). A predicted logP of ~1.2 suggests moderate blood-brain barrier permeability. In vivo, administer orally (10 mg/kg in rodents) and measure plasma concentrations via LC-MS/MS. Correlate low bioavailability (<30%) with poor solubility; consider prodrug strategies (e.g., esterification of the carboxylate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.